molecular formula C10H12FNO3 B2713704 Methyl 6-amino-3-ethoxy-2-fluorobenzoate CAS No. 1179133-84-6

Methyl 6-amino-3-ethoxy-2-fluorobenzoate

Cat. No.: B2713704
CAS No.: 1179133-84-6
M. Wt: 213.208
InChI Key: OSLNIKAAIDRINT-UHFFFAOYSA-N
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Description

Methyl 6-amino-3-ethoxy-2-fluorobenzoate: is an organic compound with the molecular formula C10H12FNO3 and a molecular weight of 213.21 g/mol . This compound is characterized by the presence of an amino group, an ethoxy group, and a fluorine atom attached to a benzoate structure. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-3-ethoxy-2-fluorobenzoate typically involves the esterification of 6-amino-3-ethoxy-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 6-amino-3-ethoxy-2-fluorobenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 6-amino-3-ethoxy-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

  • Methyl 2-amino-3-fluorobenzoate
  • Methyl 4-amino-3-ethoxybenzoate
  • Methyl 6-amino-2-fluorobenzoate

Comparison: Methyl 6-amino-3-ethoxy-2-fluorobenzoate is unique due to the presence of both an ethoxy group and a fluorine atom on the benzoate ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and biological activity compared to similar compounds .

Biological Activity

Methyl 6-amino-3-ethoxy-2-fluorobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses the molecular formula C9H11FNO2C_9H_{11}FNO_2. Its structure includes:

  • An amino group (-NH₂)
  • An ethoxy group (-OCH₂CH₃)
  • A fluorine atom attached to a benzoate ring

These functional groups contribute to its lipophilicity and reactivity, making it a candidate for various biological interactions.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by modulating specific pathways involved in inflammatory responses.
  • Analgesic Properties : The compound has also been investigated for its potential analgesic effects, which could be beneficial for pain management.
  • Enzyme Interaction : this compound acts as a biochemical probe in studies of enzyme-substrate interactions, potentially influencing enzyme activity through binding.

The mechanism of action involves the compound's interaction with specific enzymes or receptors. It can act as either an inhibitor or an activator, leading to modulation of biological pathways such as signal transduction and gene expression. The presence of the fluorine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes, which can significantly alter protein function.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaNotable Features
Methyl 2-amino-3-fluorobenzoateC₉H₈FNO₂Lacks ethoxy group; different substitution pattern
Methyl 4-amino-3-ethoxybenzoateC₉H₁₁FNO₂Different position of amino group
Methyl 6-amino-2-fluorobenzoateC₉H₈FNO₂Different position of fluorine

This compound stands out due to its combination of functional groups, enhancing its potential for diverse chemical interactions and biological activities.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound:

  • In Vitro Studies : In vitro experiments have demonstrated that the compound can inhibit certain enzymes involved in inflammatory pathways, suggesting a mechanism for its anti-inflammatory effects.
  • Pharmacological Evaluations : Pharmacological evaluations have indicated that this compound exhibits dose-dependent analgesic effects in animal models, supporting its potential therapeutic applications .

Properties

IUPAC Name

methyl 6-amino-3-ethoxy-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-3-15-7-5-4-6(12)8(9(7)11)10(13)14-2/h4-5H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLNIKAAIDRINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)N)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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